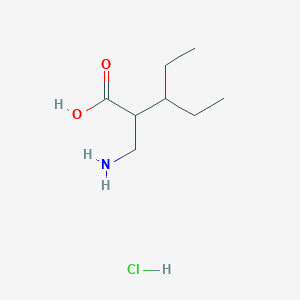

4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid involves complex chemical reactions, including ring cleavage and condensation processes. For instance, the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate, followed by several steps including alkylation and hydrogenation, provides a pathway to related compounds (Warshawsky et al., 1990). Moreover, the synthesis of potential antileukotrienic agents shows the adaptability of related sulfanyl phenyl compounds in pharmaceutical development (Jampílek et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is characterized by complex interactions and configurations. Cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals indicate the formation of new classes of compounds through [4 + 2] and [4 + 1] radical annulations, showcasing the molecular diversity and structural possibilities (Benati et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs demonstrate a range of functionalities and reactivities. For example, the preparation of (R)- and (S)-2-alkyl-2-amino-3-(methylamino)propanoic and other 2,3-diaminoalkanoic acid derivatives highlights the compound's versatility in synthesizing various stereoisomers and exploring their chemical properties (Pfammatter & Seebach, 1991).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application and synthesis. Studies focusing on the hydrogen bond studies in substituted compounds reveal the significance of intra- and intermolecular hydrogen bonding, impacting solubility, melting points, and other physical properties (Romero & Angela Margarita, 2008).

Applications De Recherche Scientifique

Environmental Sorption and Degradation

Research on phenoxy herbicides, such as 2,4-D and its derivatives, focuses on their sorption to soil and organic matter, offering insights into the environmental fate of similar compounds. These studies reveal how soil properties, such as pH, organic carbon content, and iron oxides, influence the sorption process, providing a basis for understanding the environmental behavior of related chemicals, including 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (Werner et al., 2012).

Pharmacological Effects and Bioefficacy

The pharmacological properties of compounds like fenbufen and its metabolites, which share structural similarities with this compound, are well-documented. These studies explore the mechanisms of action, including anti-inflammatory and analgesic effects, highlighting the potential medical applications of similar compounds (Kohler et al., 1980).

Synthetic Applications

Research into the synthesis of key intermediates for pharmaceuticals provides insight into the chemical reactions and conditions favorable for producing related compounds. For example, studies on the practical synthesis of intermediates for anti-inflammatory drugs could guide the synthesis of this compound and its derivatives for various applications (Qiu et al., 2009).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) and the identification of by-products offer a model for studying the breakdown of similar pharmaceutical compounds in water treatment processes. Understanding the kinetics and mechanisms of AOPs could be applied to the environmental management of waste from the synthesis and use of this compound (Qutob et al., 2022).

Propriétés

IUPAC Name |

4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-18-8-7-11(13(16)17)14-12(15)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQCZEAFOVHVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2752-40-1 |

Source

|

| Record name | 4-(methylsulfanyl)-2-(2-phenylacetamido)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2497899.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]butanoic acid](/img/structure/B2497909.png)